molecular formula C19H15F3N4O3S B1669316 2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 946249-82-7

2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B1669316
CAS RN: 946249-82-7
M. Wt: 436.4 g/mol
InChI Key: UIWWYKGFNZZCQB-UHFFFAOYSA-N
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Description

CU239 is a selective non-retinoid inhibitor of RPE65 which suppresses visual cycle and prevents retinal degeneration.

Mechanism of Action

Target of Action

CU239, also known as “2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide” or “2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide”, is a novel non-retinoid inhibitor of RPE65 . RPE65 is a key enzyme in the visual cycle, which is a series of biochemical reactions of retinoids in ocular tissues that support vision in vertebrates .

Mode of Action

CU239 selectively inhibits the isomerase activity of RPE65 . The inhibition occurs in a competitive manner with its substrate all-trans-retinyl ester . This suggests that CU239 likely binds directly to the active site of RPE65 .

Biochemical Pathways

The visual cycle serves to generate light-sensitive visual chromophore 11-cis-retinal and to clear toxic byproducts of the normal visual cycle from the retina . CU239, by inhibiting RPE65, slows down the visual cycle . This results in a decrease in the accumulation of A2E, a cytotoxic lipofuscin bisretinoid .

Pharmacokinetics

In terms of pharmacokinetics, CU239 exhibits a potent and selective inhibition of RPE65 with an IC50 of 6μM . Mice injected with 52 mg/kg of CU239 exhibited the most substantial decrease in 11-cis-retinal regeneration after bleach .

Result of Action

The result of CU239’s action is a delay in chromophore regeneration after light bleach, and a partial protection of the retina against light-induced retinal degeneration (LIRD) . This suggests that CU239 may be used to slow down the visual cycle and to prevent accumulation of A2E in Stargardt’s disease and age-related macular degeneration .

Action Environment

The action of CU239 is influenced by environmental factors such as light intensity. For instance, mice injected with CU239 1 hour before exposure to white fluorescent light at 8000 lux intensity for 3 hours showed milder reduction of ONL thickness compared to the control . This indicates that CU239 confers a partial protection of the retina against high-intensity light damage .

properties

IUPAC Name

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3S/c20-19(21,22)29-15-8-6-13(7-9-15)23-16(27)10-14-11-30-18(25-14)26-17(28)24-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,23,27)(H2,24,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWWYKGFNZZCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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